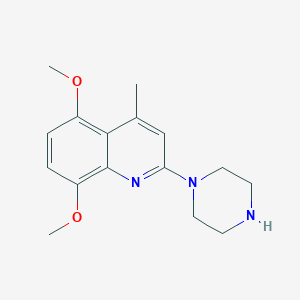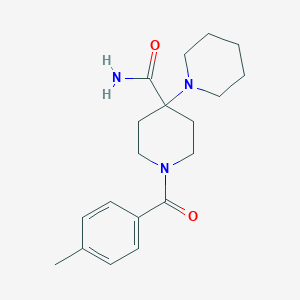![molecular formula C18H20ClN3O4 B499979 N-(2-{[(3-chlorophenyl)carbamoyl]amino}-4-ethoxyphenyl)-2-hydroxypropanamide](/img/structure/B499979.png)
N-(2-{[(3-chlorophenyl)carbamoyl]amino}-4-ethoxyphenyl)-2-hydroxypropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-{[(3-chlorophenyl)carbamoyl]amino}-4-ethoxyphenyl)-2-hydroxypropanamide is a complex organic compound characterized by its unique molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(3-chlorophenyl)carbamoyl]amino}-4-ethoxyphenyl)-2-hydroxypropanamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of 3-chloroaniline derivative: This involves the reaction of 3-chloroaniline with a suitable carbonyl compound under controlled conditions.
Coupling Reaction: The intermediate is then coupled with 4-ethoxyphenylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-{[(3-chlorophenyl)carbamoyl]amino}-4-ethoxyphenyl)-2-hydroxypropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of derivatives with different functional groups replacing the chloro group.
Applications De Recherche Scientifique
N-(2-{[(3-chlorophenyl)carbamoyl]amino}-4-ethoxyphenyl)-2-hydroxypropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of N-(2-{[(3-chlorophenyl)carbamoyl]amino}-4-ethoxyphenyl)-2-hydroxypropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-{[(3-bromoanilino)carbonyl]amino}-4-ethoxyphenyl)-2-hydroxypropanamide
- N-(2-{[(3-fluoroanilino)carbonyl]amino}-4-ethoxyphenyl)-2-hydroxypropanamide
- N-(2-{[(3-iodoanilino)carbonyl]amino}-4-ethoxyphenyl)-2-hydroxypropanamide
Uniqueness
N-(2-{[(3-chlorophenyl)carbamoyl]amino}-4-ethoxyphenyl)-2-hydroxypropanamide is unique due to the presence of the chloro group, which can influence its reactivity and interaction with biological targets. This uniqueness can result in distinct pharmacological properties and applications compared to its analogs with different halogen substitutions.
Propriétés
Formule moléculaire |
C18H20ClN3O4 |
|---|---|
Poids moléculaire |
377.8g/mol |
Nom IUPAC |
N-[2-[(3-chlorophenyl)carbamoylamino]-4-ethoxyphenyl]-2-hydroxypropanamide |
InChI |
InChI=1S/C18H20ClN3O4/c1-3-26-14-7-8-15(21-17(24)11(2)23)16(10-14)22-18(25)20-13-6-4-5-12(19)9-13/h4-11,23H,3H2,1-2H3,(H,21,24)(H2,20,22,25) |
Clé InChI |
RXGPFDWXBANBJO-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C(C)O)NC(=O)NC2=CC(=CC=C2)Cl |
SMILES canonique |
CCOC1=CC(=C(C=C1)NC(=O)C(C)O)NC(=O)NC2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[4-(acetylamino)phenyl]sulfonyl}-N-(1,2-dihydroacenaphthylen-5-yl)prolinamide](/img/structure/B499898.png)


![2-[(2-Methoxy-1-naphthyl)methylene]quinuclidin-3-one](/img/structure/B499904.png)

![2-[(2-Chloro-3-quinolinyl)methylene]quinuclidin-3-one](/img/structure/B499908.png)
![[2-(1-Adamantyloxy)ethyl]methylamine](/img/structure/B499909.png)
![6-Methyl-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium-14-one](/img/structure/B499911.png)
![19-[2-(4-Chlorophenyl)-2-oxoethyl]strychnidin-19-ium-10-one](/img/structure/B499912.png)
![N-[4-(4-oxo-3-phenyl-1,2,3,4-tetrahydropyrimido[4,5-b]quinolin-2-yl)phenyl]acetamide](/img/structure/B499913.png)
![1'-(3,4-DIMETHOXYBENZENESULFONYL)-[1,4'-BIPIPERIDINE]-4'-CARBOXAMIDE](/img/structure/B499915.png)

![N-[2-(2-phenylacetyl)phenyl]furan-2-carboxamide](/img/structure/B499918.png)
